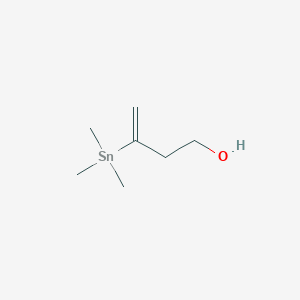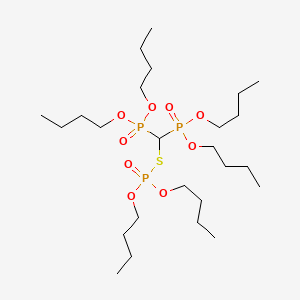
Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester is a chemical compound known for its unique structure and properties It is a member of the phosphorothioate family, which are compounds containing a phosphorus-sulfur bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester typically involves the reaction of dibutyl phosphite with a suitable thiophosphorylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert it into phosphorothioate derivatives with different oxidation states.
Substitution: It can participate in substitution reactions where one of the butyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions may produce various substituted phosphorothioates.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphorus-sulfur bond plays a crucial role in its reactivity and interaction with biological molecules. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or as part of a drug delivery system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorothioic acid, O,O-diethyl S-methyl ester
- Phosphorothioic acid, O,O,S-trimethyl ester
Uniqueness
Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester is unique due to its specific structure, which includes two dibutoxyphosphinyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
73972-83-5 |
|---|---|
Molekularformel |
C25H55O9P3S |
Molekulargewicht |
624.7 g/mol |
IUPAC-Name |
1-[butoxy-[dibutoxyphosphoryl(dibutoxyphosphorylsulfanyl)methyl]phosphoryl]oxybutane |
InChI |
InChI=1S/C25H55O9P3S/c1-7-13-19-29-35(26,30-20-14-8-2)25(36(27,31-21-15-9-3)32-22-16-10-4)38-37(28,33-23-17-11-5)34-24-18-12-6/h25H,7-24H2,1-6H3 |
InChI-Schlüssel |
NWQRJMFYUPVOLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C(P(=O)(OCCCC)OCCCC)SP(=O)(OCCCC)OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)


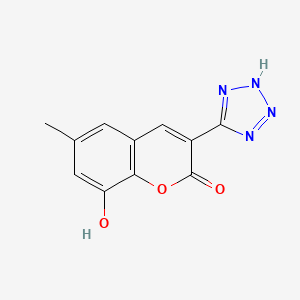

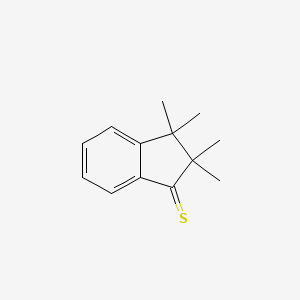
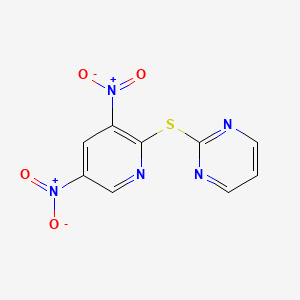
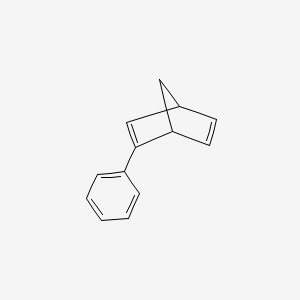

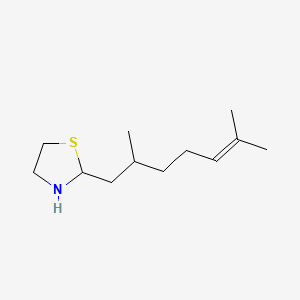
![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
